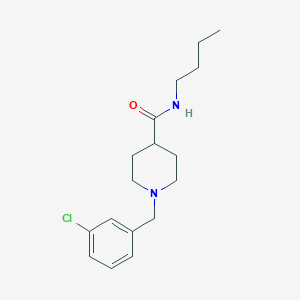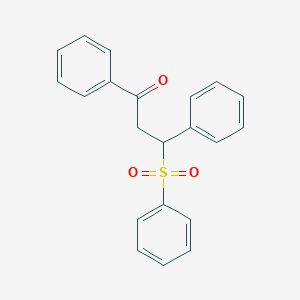
1,3-Diphenyl-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-3-(phenylsulfonyl)propan-1-one is an organic compound with the molecular formula C21H18O3S It is known for its unique structure, which includes a sulfonyl group attached to a propanone backbone with phenyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-3-(phenylsulfonyl)propan-1-one can be synthesized through several methods. One common approach involves the Mannich reaction, where benzaldehyde, aniline, and acetophenone are reacted in the presence of a catalyst. The reaction conditions typically include the use of ionic liquids and supercritical carbon dioxide (scCO2) to enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can help in scaling up the production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-3-(phenylsulfonyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
1,3-Diphenyl-3-(phenylsulfonyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-3-(phenylsulfonyl)propan-1-one involves its interaction with molecular targets such as enzymes. For example, its derivatives have been shown to inhibit COX-2 by binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-3-(phenylamino)propan-1-one: This compound is similar in structure but contains an amino group instead of a sulfonyl group.
1,3-Diphenyl-3-(phenylthio)propan-1-one: This compound has a thio group instead of a sulfonyl group.
Uniqueness
1,3-Diphenyl-3-(phenylsulfonyl)propan-1-one is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity. The presence of the sulfonyl group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3S/c22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)25(23,24)19-14-8-3-9-15-19/h1-15,21H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLYDZFKDICYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-butoxy-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B5003841.png)
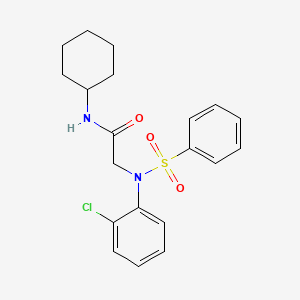
![2-{[7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}ethanol](/img/structure/B5003852.png)
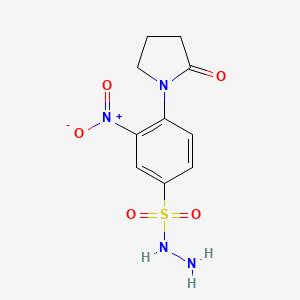
![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003865.png)
![5-chloro-2-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5003871.png)
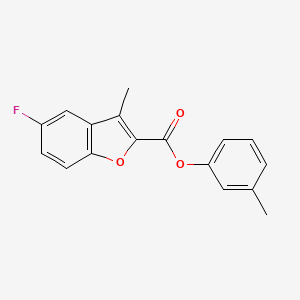
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5003882.png)
![2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5003897.png)
![N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5003898.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5003914.png)
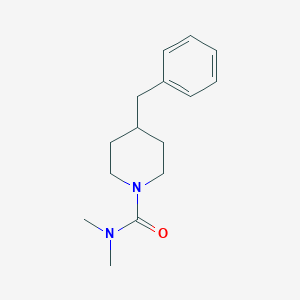
![N-[(2-phenoxypyridin-3-yl)methyl]-3-(tetrazol-1-yl)propanamide](/img/structure/B5003933.png)
